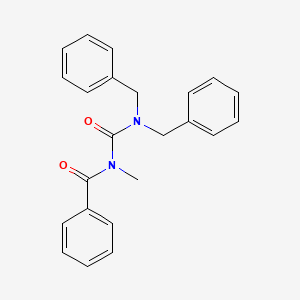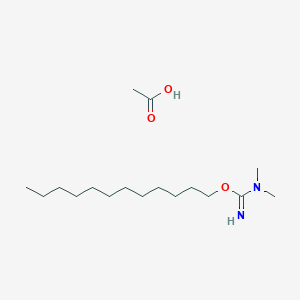
2,5-Difluoro-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(trifluoromethyl)benzamide typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzamide scaffold. One common method involves the reaction of 2,5-difluorobenzoic acid with trifluoromethylamine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, potassium permanganate, or sodium borohydride are commonly used. These reactions typically require controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2,5-Difluoro-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-5-(trifluoromethyl)benzamide
- 2,5-Difluoro-3-(trifluoromethyl)benzamide
- 2,5-Difluoro-4-(difluoromethyl)benzamide
Uniqueness
2,5-Difluoro-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzamide core. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
261944-82-5 |
|---|---|
Molecular Formula |
C8H4F5NO |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4F5NO/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H2,14,15) |
InChI Key |
ZZEWIOVMOIJOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)

![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)

![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)

![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)
![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)

![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)

